4-CMTB

Vue d'ensemble

Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds .

Synthesis Analysis

Thiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structures of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .In Vivo

2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide has been studied for its potential use in in vivo scientific research applications. In one study, 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide was used to study the effects of the compound on the central nervous system. The study found that 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide had a significant inhibitory effect on the activity of the central nervous system.

In Vitro

2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide has also been studied for its potential use in in vitro scientific research applications. In one study, 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide was used to study the effects of the compound on the activity of the enzyme acetylcholinesterase. The study found that 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide had a significant inhibitory effect on the activity of the enzyme.

Mécanisme D'action

Target of Action

4-CMTB, also known as 2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide, primarily targets the Free Fatty Acid Receptor 2 (FFA2/GPR43) . FFA2 is a G-protein-coupled receptor that recognizes short-chain fatty acids and plays a crucial role in regulating inflammatory responses .

Mode of Action

This compound acts as both a direct agonist and a positive allosteric modulator of FFA2 . It binds at a site distinct from the orthosteric site, modulating the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2) . This dual-binding property allows this compound to bind to both orthosteric and allosteric sites in a stepwise manner .

Biochemical Pathways

The activation of FFA2 by this compound leads to a series of biochemical reactions. It has been reported that this compound selectively induces ERK1/2 phosphorylation in cells expressing human FFA2 . This suggests that the ERK1/2 signaling pathway, which is involved in various cellular processes such as proliferation and differentiation, is affected by this compound.

Result of Action

The activation of FFA2 by this compound has been associated with various molecular and cellular effects. For instance, it has been shown to inhibit antigen-induced degranulation in RBL-2H3 cells . In a mouse model of ovalbumin-induced allergic asthma, administration of this compound decreased immune cell numbers in the bronchoalveolar lavage fluid and suppressed the expression of inflammatory Th2 cytokines (IL-4, IL-5, and IL-13) in lung tissues .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. For instance, the physiological environment, including pH and the presence of other biomolecules, can affect the compound’s stability and interaction with its target. Additionally, factors such as diet and gut microbiota, which can influence the levels of short-chain fatty acids in the body, may also impact the efficacy of this compound .

Activité Biologique

The biological activity of 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide has not been extensively studied. However, the compound has been found to have an inhibitory effect on the activity of the enzyme acetylcholinesterase. This inhibitory effect may have a variety of effects on the central nervous system.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide have not been extensively studied. However, the compound has been found to have an inhibitory effect on the activity of the enzyme acetylcholinesterase. This inhibitory effect may have a variety of effects on the central nervous system.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide in lab experiments include its relatively low cost and its solubility in various solvents. The main limitation of using 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide in lab experiments is the lack of extensive research into its pharmacological properties.

Orientations Futures

The future directions for research into 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide include further study into the compound’s pharmacological properties and its potential applications in various scientific research applications. Additionally, further research into the compound’s biochemical and physiological effects, as well as its mechanism of action, is warranted. Other potential future directions for research into 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide include the exploration of its potential use in drug development and the development of novel methods for synthesizing the compound. Finally, further research into the compound’s potential therapeutic effects is also warranted.

Applications De Recherche Scientifique

Agoniste pour FFA2

Le 4-CMTB est un agoniste pour FFA2 . Il se lie à un site distinct du site orthostérique et module l'activité des acides gras à chaîne courte au niveau de FFA2 via la deuxième boucle extracellulaire (ECL2) de FFA2 .

Modulateur allostérique positif

Le this compound agit comme un modulateur allostérique positif . Il améliore l'activité des ligands d'acides gras à chaîne courte dans le récepteur FFA2 .

Découverte et développement de médicaments

Le this compound est utilisé dans le domaine de la découverte et du développement de médicaments . C'est un ligand de contrôle et un inhibiteur utilisé dans diverses applications de recherche .

Essai de viabilité cellulaire

Le this compound a été utilisé dans des essais de viabilité cellulaire . Plus précisément, il a été utilisé dans des cellules de carcinome pulmonaire humain (A549) .

Études d'internalisation du virus de la grippe A

Le this compound a été utilisé dans des études d'internalisation du virus de la grippe A (IAV) . Il est utilisé comme agoniste allostérique pour le récepteur 2 des acides gras libres (FFAR2) dans ces études .

Modulateur allostérique pour le récepteur FFA2

Le this compound est un agoniste allostérique puissant du récepteur 2 des acides gras libres (FFA2) . Il agit comme un modulateur allostérique de l'activité du ligand d'acide gras à chaîne courte dans le récepteur FFA2 .

Safety and Hazards

Propriétés

IUPAC Name |

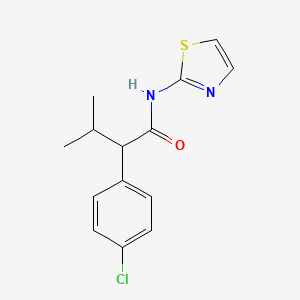

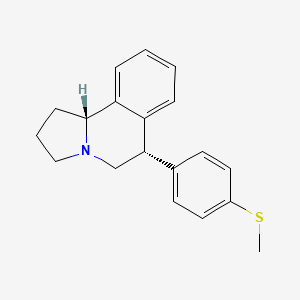

2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYDQCGCBQYFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

300851-67-6 | |

| Record name | 300851-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

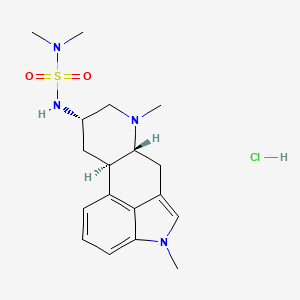

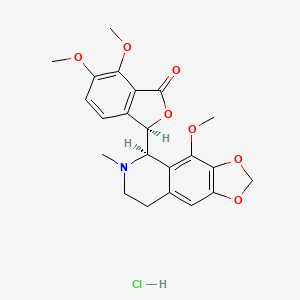

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)

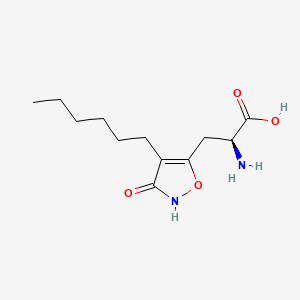

![Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate](/img/structure/B1662294.png)

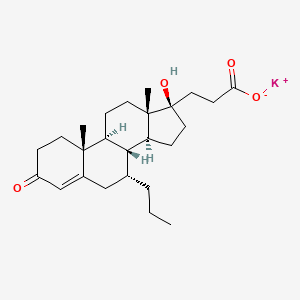

![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)

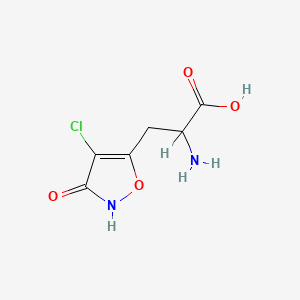

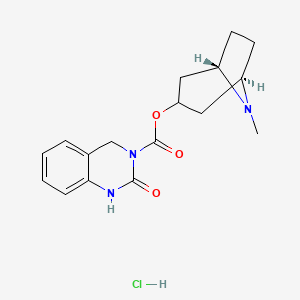

![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)